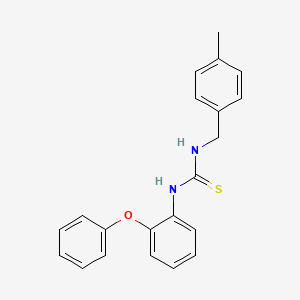
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea (MPPT) is a chemical compound that belongs to the class of thioureas. It is a white crystalline powder that is used in scientific research for various applications. MPPT is synthesized by a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea is not fully understood, but it is believed to act on various cellular pathways. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It also inhibits the activity of cyclooxygenase-2, which is involved in inflammation. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to activate peroxisome proliferator-activated receptor gamma, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to increase the levels of adiponectin, which is involved in glucose and lipid metabolism. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has also been found to reduce the levels of triglycerides and cholesterol in animal models.
実験室実験の利点と制限
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has various advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for the study of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea. One potential direction is the study of its potential use in cancer treatment. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have antitumor activity, and further studies could explore its potential as a cancer therapy. Another potential direction is the study of its potential use in treating obesity and diabetes. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have metabolic effects, and further studies could explore its potential as a treatment for these conditions. Additionally, further studies could explore the mechanism of action of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea and its potential use in other areas of scientific research.
合成法
The synthesis of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea involves a multistep process that includes the reaction of 2-bromoanisole with potassium thiocyanate to obtain 2-phenylthioanisole. This compound is then further reacted with 4-methylbenzyl chloride to obtain N-(4-methylbenzyl)-2-phenylthioanisole. Finally, this compound is reacted with phenoxyboronic acid to obtain N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea.
科学的研究の応用
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been studied for its various scientific research applications. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been studied for its potential use in treating obesity and diabetes.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-16-11-13-17(14-12-16)15-22-21(25)23-19-9-5-6-10-20(19)24-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMJGYMKGTRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
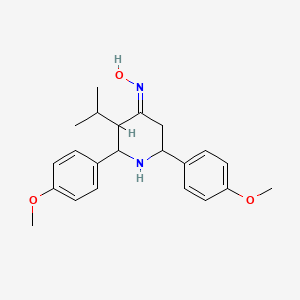
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)

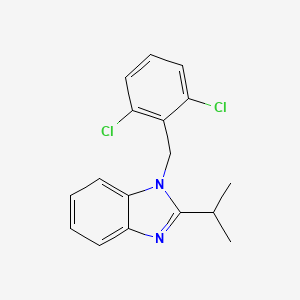
![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)

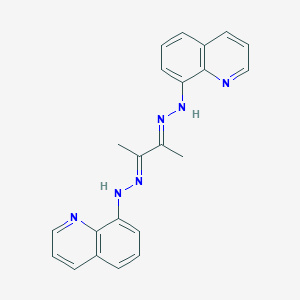
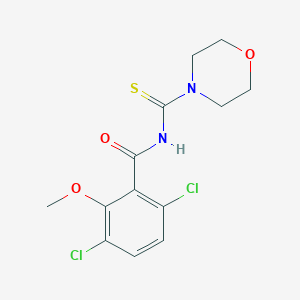
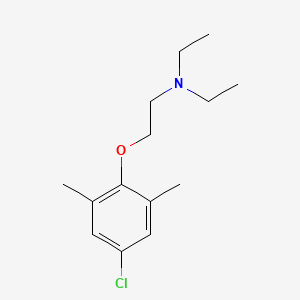
![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)